

Check Availability & Pricing

# IV-361 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IV-361    |           |
| Cat. No.:            | B15585928 | Get Quote |

## **Technical Support Center: IV-361**

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of **IV-361**, a selective CDK7 inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is IV-361 and what is its mechanism of action?

A: **IV-361** is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported Ki (inhibitor constant) of ≤50 nM.[1][2] Its chemical name is N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, and its CAS number is 2055741-39-2.[3] **IV-361** exerts its anti-cancer activity by targeting CDK7, a key enzyme with dual roles in regulating the cell cycle and gene transcription.[2]

Q2: In what solvents is **IV-361** soluble?

A: **IV-361** has high solubility in Dimethyl Sulfoxide (DMSO).[1] For other common laboratory solvents such as ethanol or aqueous buffers like PBS, specific quantitative data is not readily available. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.

Q3: How should I prepare a stock solution of IV-361?



A: A detailed protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.[1]

Q4: I am having trouble dissolving IV-361. What can I do?

A: Please refer to the "Troubleshooting Guide" for a step-by-step approach to address solubility issues. Common techniques include vortexing, gentle warming, and sonication.

Q5: What are the known resistance mechanisms to CDK7 inhibitors like IV-361?

A: Resistance to some covalent CDK7 inhibitors has been associated with a mutation in the covalent binding site of the target, specifically a Cysteine to Serine substitution at position 312 (C312S).[4] While **IV-361** is not specified as a covalent inhibitor, this provides insight into potential resistance mechanisms for this class of compounds.

### **Data Presentation**

Table 1: Solubility of IV-361



| Solvent/Formulatio<br>n             | Solubility         | Molar<br>Concentration<br>(mM) | Notes                                                                                                                                   |
|-------------------------------------|--------------------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| DMSO                                | 90 mg/mL           | 196.67                         | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. [1] |
| Formulation 1 (for in vivo use)     | ≥ 2.25 mg/mL       | ≥ 4.92                         | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline. Co-solvents should be added sequentially. Saturation is unknown.[3]                       |
| Formulation 2 (for in vivo use)     | ≥ 2.25 mg/mL       | ≥ 4.92                         | 10% DMSO, 90% Corn Oil. Co-solvents should be added sequentially. Saturation is unknown.[3]                                             |
| Ethanol                             | Data not available | Data not available             | Small-scale solubility testing is recommended.                                                                                          |
| PBS (Phosphate-<br>Buffered Saline) | Data not available | Data not available             | Expected to have low solubility. Small-scale solubility testing is recommended.                                                         |

# **Experimental Protocols**



# Protocol 1: Preparation of a 10 mM Stock Solution of IV-361 in DMSO

#### Materials:

- IV-361 powder (Molecular Weight: 457.62 g/mol)
- High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Vortex mixer
- · Water bath sonicator
- Calibrated pipette

#### Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.576 mg of IV-361.
  - Calculation: 0.01 L x 0.01 mol/L x 457.62 g/mol = 0.004576 g = 4.576 mg
- Weigh the compound: Carefully weigh out the calculated amount of IV-361 powder and transfer it to a sterile microcentrifuge tube or amber vial.
- Add DMSO: Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the IV-361 powder.
- Dissolve the compound:
  - Cap the vial securely and vortex for 1-2 minutes.
  - If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
  - Gentle warming in a 37°C water bath for a short period can also aid dissolution.



- Confirm dissolution: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

# **Troubleshooting Guide**



| Issue                                                                                                       | Possible Cause                                                                                   | Recommended Solution                                                                                                                                                                                                                                       |
|-------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IV-361 powder does not fully<br>dissolve in DMSO.                                                           | Insufficient mixing. 2. Low-quality or hydrated DMSO. 3.  Compound has aggregated.               | <ol> <li>Vortex the solution for a longer duration.</li> <li>Use fresh, high-purity, anhydrous DMSO.</li> <li>3. Use a water bath sonicator for 10-15 minutes or gently warm the solution to 37°C.</li> </ol>                                              |
| Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer (e.g., cell culture media). | The final concentration of DMSO is too low to maintain solubility.                               | Increase the final DMSO concentration in your working solution (typically up to 0.5% is tolerated by most cell lines, but should be optimized).  Prepare serial dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer. |
| Inconsistent experimental results.                                                                          | Inaccurate stock solution concentration. 2. Degradation of the compound due to improper storage. | 1. Verify calculations and ensure accurate weighing of the compound. 2. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles by storing in aliquots.[1]                                                                                     |
| Loss of inhibitor activity in cellular assays over time.                                                    | Development of resistance in the cell line.                                                      | Consider sequencing the CDK7 gene in the resistant cell line to check for mutations, such as the C312S mutation, which has been reported to confer resistance to some CDK7 inhibitors.[4]                                                                  |

# Visualizations CDK7 Signaling Pathway





Click to download full resolution via product page

Caption: Dual roles of CDK7 in cell cycle and transcription, and inhibition by IV-361.



### **Experimental Workflow: Preparing a Stock Solution**



Click to download full resolution via product page

Caption: Workflow for the preparation of an IV-361 stock solution.



### **Troubleshooting Logic for Dissolution Issues**



Click to download full resolution via product page

Caption: A logical approach to troubleshooting **IV-361** dissolution problems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. medchemexpress.com [medchemexpress.com]
- 3. IV-361 | CDK | 2055741-39-2 | Invivochem [invivochem.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IV-361 solubility in DMSO and other solvents].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15585928#iv-361-solubility-in-dmso-and-other-solvents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com